molecular formula C15H13NO3 B2429339 Ethyl 3-hydroxypyrido[1,2-a]indole-10-carboxylate CAS No. 22991-17-9

Ethyl 3-hydroxypyrido[1,2-a]indole-10-carboxylate

Cat. No.: B2429339
CAS No.: 22991-17-9
M. Wt: 255.273
InChI Key: PDVAFOSAYDDITC-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxypyrido[1,2-a]indole-10-carboxylate is a heterocyclic compound that belongs to the indole family. Indole derivatives are significant in natural products and pharmaceuticals due to their diverse biological activities. This compound is characterized by its unique structure, which includes a pyrido[1,2-a]indole core with an ethyl ester and a hydroxyl group at specific positions .

Scientific Research Applications

Ethyl 3-hydroxypyrido[1,2-a]indole-10-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-hydroxypyrido[1,2-a]indole-10-carboxylate typically involves the construction of the indole ring system followed by functionalization at the desired positions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis followed by purification and functionalization steps. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperatures .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxypyrido[1,2-a]indole-10-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of Ethyl 3-hydroxypyrido[1,2-a]indole-10-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-hydroxypyrido[1,2-a]indole-10-carboxylate is unique due to its specific combination of functional groups and the pyrido[1,2-a]indole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

ethyl 3-hydroxypyrido[1,2-a]indole-10-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-2-19-15(18)14-11-7-6-10(17)9-13(11)16-8-4-3-5-12(14)16/h3-9,17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVAFOSAYDDITC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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